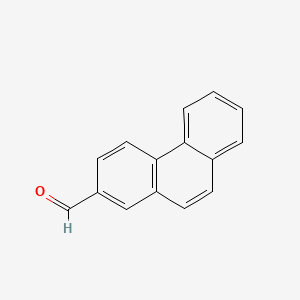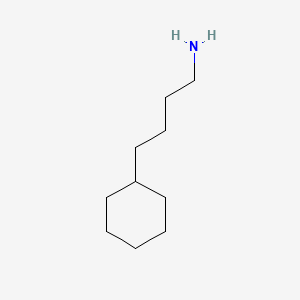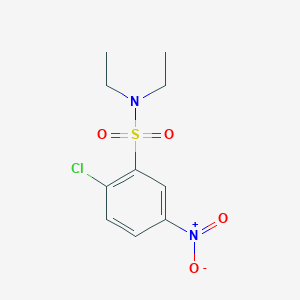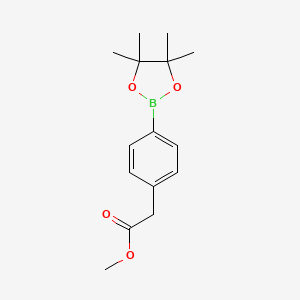
Acétate de méthyle 2-(4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)
Vue d'ensemble
Description
“Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate” is a chemical compound . It is related to “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, which is a boronic acid derivative . Boronic acids and their derivatives are widely used in organic synthesis, catalysis, and crystal engineering .
Synthesis Analysis
The synthesis of related compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .Molecular Structure Analysis
The molecular structure of related compounds has been determined by methods such as X-ray single crystal diffraction . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .Chemical Reactions Analysis
The chemical reactions involving related compounds include borylation and hydroboration . The method B3LYP/6-311G (2d, p) was used to calculate HOMO and LUMO energies and their orbital energy gap for estimating chemical stability of conformations .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds include refractive index, boiling point, and density . For example, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .Applications De Recherche Scientifique
Intermédiaires de synthèse organique
Ce composé sert d'intermédiaire en synthèse organique, en particulier dans les réactions nécessitant un fragment contenant du bore. Il est utilisé dans la synthèse de diverses molécules organiques par des réactions nucléophiles et d'amidation .
Analyse cristallographique
La structure du composé a été caractérisée par RMN du 1H et du 13C, IR, MS et diffraction des rayons X sur monocristal. Ces techniques sont essentielles pour déterminer la conformation moléculaire et la cristallographie de nouveaux composés .
Études de théorie de la fonctionnelle de la densité (DFT)
La DFT est utilisée pour étudier le potentiel électrostatique moléculaire et les orbitales moléculaires frontières du composé. Ceci aide à clarifier certaines propriétés physiques et chimiques, ce qui est crucial pour concevoir des molécules avec la réactivité souhaitée .
Développement de médicaments
Dans la recherche sur les médicaments, les composés d'acide boronique comme celui-ci sont souvent utilisés comme inhibiteurs enzymatiques ou médicaments à ligands spécifiques. Ils ont des applications dans le traitement des tumeurs, des infections microbiennes et sont même utilisés dans les médicaments anticancéreux .
Sondes fluorescentes
Le composé peut être utilisé pour créer des sondes fluorescentes qui identifient le peroxyde d'hydrogène, les sucres, les ions cuivre et fluorure et les catécholamines. Cette application est importante dans les dosages biologiques et les diagnostics .
Supports de médicaments à réponse aux stimuli
En raison de ses liaisons esters boriques, il est utilisé dans la construction de supports de médicaments qui répondent aux changements microenvironnementaux tels que le pH, le glucose et l'ATP. Ces supports peuvent délivrer des médicaments anticancéreux, de l'insuline et des gènes .
Réactions de couplage croisé de Suzuki-Miyaura
Il s'agit d'un réactif clé dans les réactions de couplage croisé de Suzuki-Miyaura, une méthode largement utilisée pour former des liaisons carbone-carbone dans la synthèse de produits pharmaceutiques, d'agrochimiques et de matériaux organiques .
Thérapie de capture de neutrons par le bore (BNCT)
Le composé est utilisé en BNCT, une méthode de traitement du cancer binaire qui cible les tumeurs au niveau cellulaire en utilisant des composés contenant du bore comme agents .
Mécanisme D'action
Target of Action
Boronic esters, in general, are known to interact with various organic compounds in the context of carbon-carbon bond formation reactions .
Mode of Action
The compound is primarily used as a reagent in Suzuki–Miyaura cross-coupling reactions . In these reactions, it interacts with aryl halides to form carbon-carbon bonds . It can also be used for the synthesis of biphenyl derivatives by selective ortho C-H arylation of ketones using a Rhodium catalyst .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound is often used, is a key biochemical pathway. This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst .
Result of Action
The primary result of the compound’s action is the formation of carbon-carbon bonds, which are fundamental in organic synthesis . This can lead to the creation of complex organic molecules, including pharmaceuticals and polymers.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be influenced by factors such as temperature, pH, and the presence of a suitable catalyst .
Safety and Hazards
Orientations Futures
Boronic acids and their derivatives are widely used in various fields, including biology, organic synthesis, catalysis, and crystal engineering . Therefore, the future directions of “Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate” and related compounds could involve further exploration of their applications in these areas.
Propriétés
IUPAC Name |
methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-6-11(7-9-12)10-13(17)18-5/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPODFADVLNXKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459189 | |
| Record name | Methyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454185-98-9 | |
| Record name | Methyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


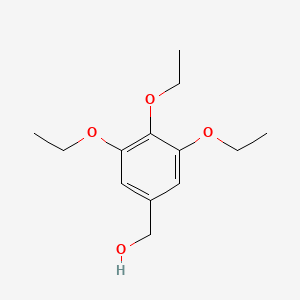
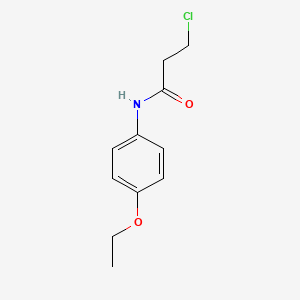
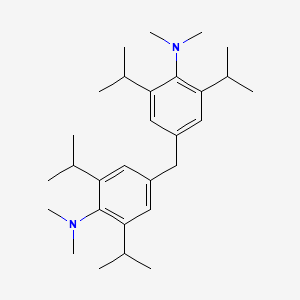

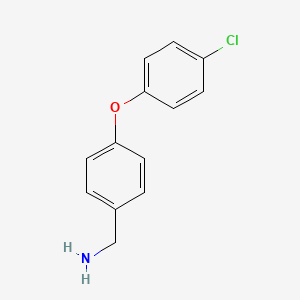
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1353014.png)
